molecular formula C22H31ClN2O6S B4111203 Methyl 1-[2-chloro-5-[2-(cyclohexylamino)-2-oxoethoxy]-4-methylphenyl]sulfonylpiperidine-4-carboxylate

Methyl 1-[2-chloro-5-[2-(cyclohexylamino)-2-oxoethoxy]-4-methylphenyl]sulfonylpiperidine-4-carboxylate

Cat. No.: B4111203
M. Wt: 487.0 g/mol
InChI Key: SJZNVFJEUXETHW-UHFFFAOYSA-N
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Description

Methyl 1-({2-chloro-5-[2-(cyclohexylamino)-2-oxoethoxy]-4-methylphenyl}sulfonyl)-4-piperidinecarboxylate is a complex organic compound with a variety of potential applications in scientific research and industry. This compound features a piperidine ring, a sulfonyl group, and a cyclohexylamino moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-[2-chloro-5-[2-(cyclohexylamino)-2-oxoethoxy]-4-methylphenyl]sulfonylpiperidine-4-carboxylate typically involves multiple steps, including the formation of the piperidine ring, the introduction of the sulfonyl group, and the attachment of the cyclohexylamino moiety. Common reagents used in these reactions include chlorinating agents, sulfonyl chlorides, and amines. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems and advanced purification techniques, such as chromatography, ensures the high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-({2-chloro-5-[2-(cyclohexylamino)-2-oxoethoxy]-4-methylphenyl}sulfonyl)-4-piperidinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or sulfonyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The reaction conditions vary depending on the desired transformation, but they often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Methyl 1-({2-chloro-5-[2-(cyclohexylamino)-2-oxoethoxy]-4-methylphenyl}sulfonyl)-4-piperidinecarboxylate has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 1-[2-chloro-5-[2-(cyclohexylamino)-2-oxoethoxy]-4-methylphenyl]sulfonylpiperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-({2-chloro-5-[2-(cyclohexylamino)-2-oxoethoxy]-4-methylphenyl}sulfonyl)-4-piperidinecarboxylate: Similar in structure but may have different substituents or functional groups.

    Cyclohexylamino derivatives: Compounds with similar cyclohexylamino moieties but different core structures.

    Sulfonyl piperidine derivatives: Compounds with sulfonyl groups attached to piperidine rings but varying side chains.

Uniqueness

Methyl 1-({2-chloro-5-[2-(cyclohexylamino)-2-oxoethoxy]-4-methylphenyl}sulfonyl)-4-piperidinecarboxylate is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and applications. Its structure allows for targeted interactions with biological molecules, making it a valuable compound for research and development.

Properties

IUPAC Name

methyl 1-[2-chloro-5-[2-(cyclohexylamino)-2-oxoethoxy]-4-methylphenyl]sulfonylpiperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31ClN2O6S/c1-15-12-18(23)20(32(28,29)25-10-8-16(9-11-25)22(27)30-2)13-19(15)31-14-21(26)24-17-6-4-3-5-7-17/h12-13,16-17H,3-11,14H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJZNVFJEUXETHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OCC(=O)NC2CCCCC2)S(=O)(=O)N3CCC(CC3)C(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 1-[2-chloro-5-[2-(cyclohexylamino)-2-oxoethoxy]-4-methylphenyl]sulfonylpiperidine-4-carboxylate
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